(±)-Thalidomide-d4 is intended for use as an internal standard for the quantification of (±)-thalidomide by GC- or LC-MS. (±)-Thalidomide is an immunomodulatory compound with diverse biological activities, including anticancer, anti-inflammatory, and teratogenic properties. It prevents polymorphonuclear leukocyte (PMN) chemotaxis when used at concentrations of 1, 10, and 100 µg/ml. (±)-Thalidomide increases IL-2-induced proliferation and IFN-γ production in primary human T cells in vitro. It enhances natural killer (NK) cell-mediated cytotoxicity in MM. S multiple myeloma cells. Thalidomide (4 mg/animal) reduces lung IL-6, TGF-β, VEGF, angiopoietin-1, angiopoietin-2, and collagen type Iα1 expression, inhibits pulmonary angiogenesis, and attenuates fibrosis in a mouse model of bleomycin-induced pulmonary fibrosis. It induces apoptosis in primary human embryonic fibroblasts (EC50 = 8.9 µM) and induces limb and eye defects in chicken embryos (EC50 = 50 µg/kg egg weight). Formulations containing thalidomide have been used in the treatment of multiple myeloma and erythema nodosum leprosum (ENL) in non-pregnant individuals.
Mechanism of Action
Thalidomide and its analogs exert their effects primarily by binding to cereblon (CRBN), a protein involved in the ubiquitin-proteasome system responsible for protein degradation within cells [, , ]. This binding alters the substrate specificity of CRBN, leading to the degradation of specific proteins involved in various cellular processes. Notably, thalidomide-d4, through its structural similarity to thalidomide, likely exhibits a similar mechanism of action involving CRBN binding and modulation of protein degradation.
Applications
Investigating Thalidomide Teratogenicity: Thalidomide-d4 can help elucidate the mechanisms underlying thalidomide-induced birth defects [, , ]. By studying its interaction with developing tissues and comparing it with thalidomide, researchers can identify specific molecular pathways leading to teratogenicity.
Developing Safer Thalidomide Analogs: The knowledge gained from studying thalidomide-d4 can guide the development of novel thalidomide analogs with reduced or eliminated teratogenic potential []. This involves designing molecules that retain the therapeutic benefits of thalidomide while minimizing binding to targets associated with adverse effects.
Studying Drug Metabolism and Pharmacokinetics: Thalidomide-d4 can be used as an internal standard in mass spectrometry-based assays to quantify thalidomide levels in biological samples []. This allows researchers to understand how the drug is absorbed, distributed, metabolized, and excreted in different organisms.
Future Directions
Defining the "Degrome" of Thalidomide Analogs: Expanding the understanding of the full range of proteins targeted for degradation by thalidomide-d4 and its analogs can reveal novel therapeutic targets and predict potential side effects [, ].
Developing Targeted Protein Degradation Therapies: Leveraging the mechanism of action of thalidomide-d4, researchers can develop new therapeutic strategies that specifically degrade disease-causing proteins []. This involves designing molecules that bind to CRBN and recruit specific proteins for degradation.
Investigating the Role of CRBN in Development and Disease: Studying the interaction of Thalidomide-d4 with CRBN in different tissues and cell types can further elucidate its role in developmental processes and disease pathogenesis [, , ].
Related Compounds
Thalidomide
Compound Description: Thalidomide is a glutamic acid derivative that was initially marketed as a sedative drug but was later withdrawn due to its severe teratogenic effects. [, , , , ] Despite its teratogenicity, thalidomide has been repurposed for treating multiple myeloma and other conditions, including erythema nodosum leprosum. [, , , ] It exerts its biological effects through binding to cereblon (CRBN), a protein involved in limb development and various cellular processes. [, , , , , ] Thalidomide binding to CRBN affects the ubiquitin ligase activity of the CRL4CRBN complex, leading to the degradation of specific target proteins. [, , , , ]
Relevance: Thalidomide is the parent compound of Thalidomide-d4. Thalidomide-d4 is a deuterated analog of thalidomide, specifically deuterated at the chiral center of the 3-aminoglutarimide moiety. []
Lenalidomide
Compound Description: Lenalidomide is a thalidomide derivative with improved therapeutic properties and a reduced side effect profile compared to thalidomide. [, , , , , , , , ] It is used for treating multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies. [, , ] Similar to thalidomide, lenalidomide functions by binding to cereblon (CRBN) and modulating the activity of the CRL4CRBN E3 ubiquitin ligase complex. [, , ] This interaction leads to the ubiquitination and degradation of specific target proteins, including Ikaros and Aiolos, resulting in anti-proliferative effects in myeloma cells. [, , ]
Relevance: Lenalidomide is a structurally related analog of Thalidomide-d4. Both compounds belong to the class of immunomodulatory imide drugs (IMiDs) and share a core thalidomide structure. [, , ] They differ in specific substituents on the glutarimide ring, which contributes to their distinct pharmacological profiles.
Pomalidomide
Compound Description: Pomalidomide is a further development in the IMiD class, demonstrating enhanced potency and efficacy compared to both thalidomide and lenalidomide. [, , , , ] It is approved for treating multiple myeloma and acts by binding to cereblon (CRBN). [, , ] Similar to other IMiDs, pomalidomide binding to CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins, including Ikaros and Aiolos. [, , ] The distinct structural features of pomalidomide contribute to its unique degradation profile and contribute to its clinical efficacy in multiple myeloma.
Relevance: Pomalidomide is structurally related to Thalidomide-d4 as they are both members of the IMiD family, derived from the parent compound thalidomide. [, , ] While they share a common core structure, variations in their substituents influence their binding affinities and selectivity towards CRBN and its downstream targets.
5-Hydroxythalidomide
Compound Description: 5-Hydroxythalidomide is a major metabolite of thalidomide produced by human P450 cytochromes. [] It exhibits teratogenic effects in chicken embryos and is considered to contribute to the overall effects of thalidomide. [] Although 5-hydroxythalidomide and thalidomide both induce teratogenic phenotypes, they demonstrate distinct substrate specificities for CRBN in different species. []
Relevance: 5-hydroxythalidomide is a structurally similar metabolite of Thalidomide-d4, generated through metabolic processes. [] Understanding the activity of this metabolite is crucial when considering the overall pharmacological profile of Thalidomide-d4 and its potential implications for teratogenicity.
Relevance: CC-122 is structurally similar to Thalidomide-d4, sharing the core thalidomide structure but differing in specific substituents. [] The development of Thalidomide-d4 with a stabilized chiral center through deuterium substitution offers valuable insights into the structure-activity relationship of thalidomide analogs and provides a tool to dissect the individual contributions of each enantiomer to the observed pharmacological effects. []
3,6′-Dithiothalidomide
Compound Description: 3,6′-Dithiothalidomide is a novel thalidomide derivative under investigation for its potential in treating neurological diseases. [] This compound belongs to a new generation of IMiDs with potential therapeutic applications beyond cancer and inflammatory conditions. []
Relevance: 3,6′-Dithiothalidomide belongs to the same class of thalidomide analogs as Thalidomide-d4. [] Both compounds exemplify the ongoing research efforts to develop new IMiDs with improved efficacy and safety profiles for a broader range of clinical indications.
Adamantyl Thalidomide Derivatives
Compound Description: Adamantyl thalidomide derivatives represent a group of novel IMiDs currently in preclinical development. [] These compounds incorporate an adamantyl group into the thalidomide structure, which may contribute to enhanced pharmacological properties. []
Relevance: Adamantyl thalidomide derivatives highlight the exploration of diverse structural modifications to the core thalidomide structure in search of compounds with improved therapeutic potential. [] Thalidomide-d4, with its specific deuterium substitution, represents another approach to modifying thalidomide for research and potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.